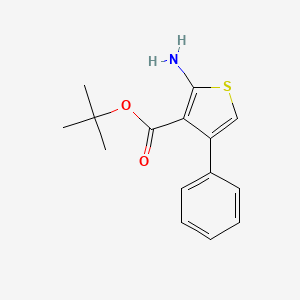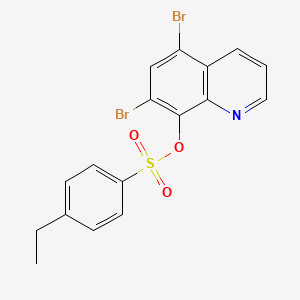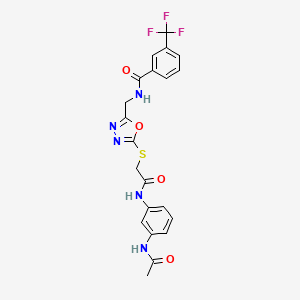![molecular formula C22H18N6O3 B2925398 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide CAS No. 941882-89-9](/img/structure/B2925398.png)
5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, these specific details for this compound are not provided in the available sources .Scientific Research Applications
Synthesis and Biological Evaluation
One stream of research focuses on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives. These compounds have been synthesized to explore their anticancer and anti-5-lipoxygenase agents, revealing potential therapeutic applications. For example, Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were evaluated for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, indicating their potential in cancer therapy and inflammation reduction Rahmouni et al., 2016.
Anticancer and Antibacterial Activities
Further investigations into pyrazolopyrimidine derivatives have shown significant anticancer and antibacterial activities. For instance, Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, demonstrating considerable antibacterial efficacy. This highlights the chemical's potential for developing new antibacterial agents Rahmouni et al., 2014.
Parallel Synthesis for Medicinal Chemistry
Črček et al. (2012) utilized a parallel solution-phase approach to prepare a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, showcasing the versatility of this compound in generating a wide array of derivatives for potential medicinal chemistry applications Črček et al., 2012.
Systemic Fungicides
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, as analogues of systemic fungicides like carboxin, has been explored for their potential in agriculture. These compounds, structurally similar to the systemic fungicide carboxin, have shown promising fungicidal activity, suggesting their application in managing fungal diseases Huppatz, 1985.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c29-19-11-15(13-26(19)16-7-3-1-4-8-16)21(30)25-27-14-23-20-18(22(27)31)12-24-28(20)17-9-5-2-6-10-17/h1-10,12,14-15H,11,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYJQJUOQGXFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2925317.png)

![1-Benzyl-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2925319.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2925320.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B2925322.png)


![3-[(3-Methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925326.png)


![1-(3,5-dimethylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925333.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2925336.png)

![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)